(2-氯苯基)(3-(3-苯基-1,2,4-恶二唑-5-基)氮杂环丁烷-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

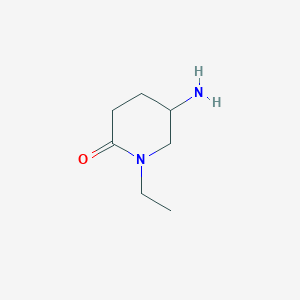

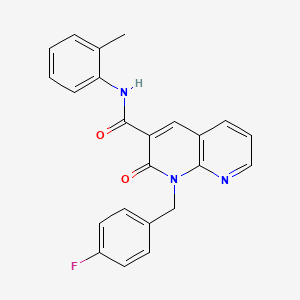

“(2-Chlorophenyl)(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles involves various reactions. One such reaction is an annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield of this reaction can be as high as 94% .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions of oxadiazoles are diverse and depend on the substituents present in the molecule. For example, the compound “(2‑chlorophenyl){3‑methyl‑4‑[(5‑((2‑morpholinoethyl) thio)‑1,3,4‑oxadiazol‑2‑yl) methoxy]phenylmethanone” showed promising results in an MTT assay .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles depend on the specific compound. For example, the compound “3- (5-PHENYL-1,3,4-OXADIAZOL-2-YL)PROPANOIC ACID” has a molecular formula of C11H10N2O3 .科学研究应用

Anticancer Applications

Oxadiazole derivatives, including our compound of interest, have shown promise in anticancer research. They can act as part of the pharmacophore, influencing the activity of the drug against cancer cells. The flat aromatic structure of oxadiazoles allows for the placement of substituents that can interact with various biological targets, potentially inhibiting the growth of cancer cells .

Vasodilatory Effects

In the realm of cardiovascular research, some oxadiazole derivatives exhibit vasodilatory properties. This means they can cause blood vessels to widen, which can be beneficial in treating conditions like hypertension. The mechanism often involves the modulation of smooth muscle activity within the vascular walls .

Anticonvulsant Properties

The anticonvulsant activity of oxadiazole derivatives is another significant area of application. These compounds can interact with ion channels, which play a crucial role in the firing of neurons. By modulating these channels, oxadiazole derivatives can help in stabilizing neuronal activity and preventing seizures .

Antidiabetic Potential

Oxadiazole derivatives are also being explored for their antidiabetic effects. They may influence the metabolic pathways associated with diabetes, offering a new avenue for managing blood sugar levels and addressing insulin resistance .

Agricultural Applications

In agriculture, oxadiazole derivatives have been synthesized and evaluated for their potential as chemical pesticides. They exhibit a broad spectrum of biological activities, including nematocidal and anti-fungal effects, which can protect crops from various pathogens .

Antibacterial Activity

Some oxadiazole derivatives have shown strong antibacterial effects against pathogens like Xanthomonas oryzae, which can cause diseases in crops like rice. These compounds can serve as potential templates for discovering new antibacterial agents, contributing to the fight against bacterial infections in plants .

Energetic Material Research

Due to their favorable oxygen balance and positive heat of formation, oxadiazole derivatives can be utilized as high-energy materials. This application is particularly relevant in the field of material science, where these compounds can be used in the development of energetic materials for various purposes .

Pharmaceutical Linker Applications

Lastly, the oxadiazole ring can act as an aromatic linker in pharmaceutical compounds. Its ability to connect different pharmacophores can lead to the creation of drugs with enhanced efficacy and specificity .

作用机制

The mechanism of action of oxadiazoles is diverse and depends on the specific compound. For example, 1,3,4-oxadiazole derivatives have been shown to inhibit various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

安全和危害

未来方向

属性

IUPAC Name |

(2-chlorophenyl)-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-15-9-5-4-8-14(15)18(23)22-10-13(11-22)17-20-16(21-24-17)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDZODWKLWOECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2872614.png)

![N-(2,3-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872620.png)

![N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2872622.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)

![1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2872626.png)

![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)